molecular formula C10H16N2O2 B6160160 (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 22155-58-4

(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No.: B6160160
CAS No.: 22155-58-4
M. Wt: 196.2
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Description

(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[1,2-a]pyrazine Core: This step involves the cyclization of a suitable precursor, such as a diamine, with a diketone under acidic or basic conditions. The reaction is often carried out in a solvent like ethanol or methanol at elevated temperatures.

    Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via alkylation reactions using reagents like isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Final Cyclization and Purification: The final step involves the cyclization of the intermediate to form the octahydropyrrolo[1,2-a]pyrazine-1,4-dione ring system. This can be achieved through intramolecular condensation reactions, followed by purification using techniques like column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as advanced purification methods such as crystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the pyrazine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups attached to the pyrazine ring.

Scientific Research Applications

Chemistry

In chemistry, (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its mechanism of action and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being evaluated for its therapeutic potential. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound can modulate the activity of these targets, leading to its observed biological effects. Detailed studies are ongoing to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (3S,8aR)-3-(methyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
  • (3S,8aR)-3-(ethyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione
  • (3S,8aR)-3-(butyl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione

Uniqueness

(3S,8aR)-3-(propan-2-yl)-octahydropyrrolo[1,2-a]pyrazine-1,4-dione is unique due to its specific substitution pattern and stereochemistry. The presence of the propan-2-yl group at the 3-position and the specific stereochemical configuration contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for further research and development.

Properties

CAS No.

22155-58-4

Molecular Formula

C10H16N2O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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